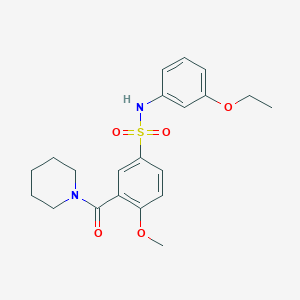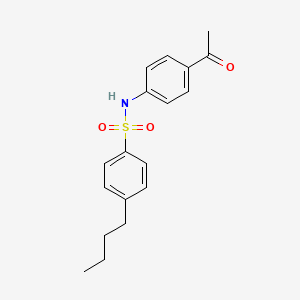
N-(3-ethoxyphenyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide
Overview
Description
N-(3-ethoxyphenyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.15624311 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactivity and Pharmacological Properties
Compounds with complex molecular structures, such as "N-(3-ethoxyphenyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide," often exhibit diverse bioactivities which make them candidates for pharmacological exploration. For example, studies on related compounds have focused on their potential as anticancer agents, exploring mechanisms of action that could selectively target cancer cells while minimizing toxicity to healthy cells (Sugita et al., 2017). This research often involves examining the compound's ability to interact with biological pathways, induce apoptosis in tumor cells, or modulate the immune response.
Environmental Impact and Toxicity
The environmental fate and potential toxicity of chemical compounds are crucial areas of research, especially for those used in pharmaceuticals, agriculture, or industry. Studies have reviewed the occurrence, toxicity, and biodegradation of various compounds, such as condensed thiophenes in petroleum (Kropp & Fedorak, 1998). These insights are vital for assessing environmental risks and developing strategies to mitigate negative impacts.
Potential as Alternative Medicine
Natural and synthetic compounds are continuously explored for their potential in alternative medicine . Osthole, for example, has been reviewed for its wide range of biological and pharmacological activities , including neuroprotective, osteogenic, and anticancer effects (Zhang et al., 2015). Research in this area often aims to uncover novel treatments that offer benefits over traditional therapies, such as lower toxicity or the ability to bypass drug resistance mechanisms.
Antimicrobial Properties
The antimicrobial properties of chemical compounds are another significant area of research, especially given the rising concern over antibiotic resistance. Benzofuran derivatives, for instance, have been investigated for their potential as antimicrobial agents , highlighting the importance of structural features in determining activity against various pathogens (Hiremathad et al., 2015).
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-3-28-17-9-7-8-16(14-17)22-29(25,26)18-10-11-20(27-2)19(15-18)21(24)23-12-5-4-6-13-23/h7-11,14-15,22H,3-6,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLYBCPFFMUKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonyl}phenyl propionate](/img/structure/B4612034.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B4612041.png)
![isopropyl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4612049.png)

![3-benzyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4612055.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzamide](/img/structure/B4612071.png)
![2,2'-[methylenebis(thiomethylene)]bis-1,3-benzothiazole](/img/structure/B4612072.png)
![1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4612084.png)
![2-[2-(4-methoxyphenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4612086.png)


![N-1,3-benzodioxol-5-yl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4612098.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4612103.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzamide](/img/structure/B4612112.png)
